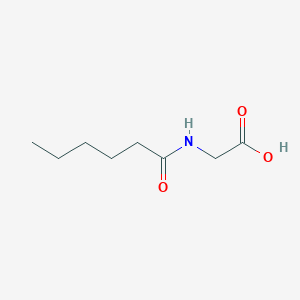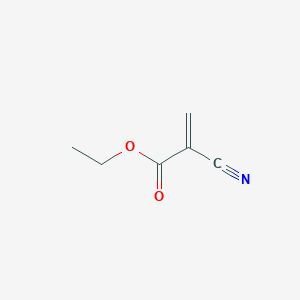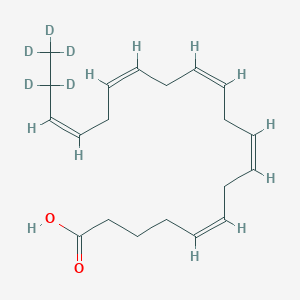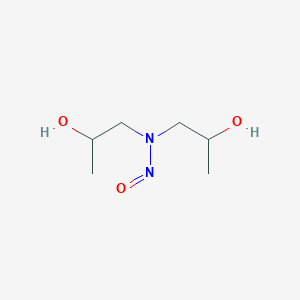
1,7-ジメチル尿酸
説明
1,7-dimethyluric acid is an oxopurine that is 7,9-dihydro-1H-purine-2,6,8(3H)-trione substituted by methyl groups at N-1 and N-7. It is a metabolite of caffeine and is often found in human urine samples. It has a role as a human xenobiotic metabolite and a mouse metabolite. It is functionally related to a 7,9-dihydro-1H-purine-2,6,8(3H)-trione. It is a conjugate acid of a 1,7-dimethylurate anion.
科学的研究の応用
化学合成
1,7-ジメチル尿酸は、化学合成における複素環式ビルディングブロックとして使用されます . 特に、より複雑な分子の合成において重要な化合物です。
カフェインの代謝産物
1,7-ジメチル尿酸は、カフェインの代謝産物です . これは、パラキサンチンに対するキサンチンオキシダーゼの作用によって生成され、カフェイン摂取量のバイオマーカーとして尿中に検出できます .
電気化学的研究
1,7-ジメチル尿酸の電気化学的酸化は、固体電極を用いて2.2〜10.3の広いpH範囲で研究されてきました . この研究は、酸化還元反応と電気化学的プロセスに関する理解に貢献できます。
薬理学
薬理学の分野では、1,7-ジメチル尿酸は、高性能液体クロマトグラフィー(HPLC)によるカフェインまたはカフェイン代謝物の干渉なしに、テオフィリンとその代謝物の血漿レベルを同時に測定するために使用されます . これは、薬物代謝研究において貴重なツールとなります。
毒性学
毒性学では、1,7-ジメチル尿酸は、異物の代謝と影響を研究するために使用できます . 特に、身体が薬物や毒素などの外来物質をどのように処理するかを理解するのに役立ちます。
神経科学
神経科学では、カフェインの代謝産物である1,7-ジメチル尿酸は、カフェインが神経系に与える影響を研究するために使用できます . 睡眠と生物学的リズム、中毒、そして疼痛研究などです。
作用機序
Target of Action
1,7-Dimethyluric acid is a metabolite of caffeine . It is produced by the action of xanthine oxidase on paraxanthine
Biochemical Pathways
1,7-Dimethyluric acid is part of the caffeine metabolism pathway . It is produced by the action of the enzyme xanthine oxidase on paraxanthine
Pharmacokinetics
Caffeine is known to be rapidly and completely absorbed from the gastrointestinal tract, distributed throughout the body, extensively metabolized by the liver, and excreted in urine .
Result of Action
As a metabolite of caffeine, its effects may be related to those of caffeine, which include central nervous system stimulation, diuresis, and relaxation of smooth muscles .
生化学分析
Biochemical Properties
1,7-Dimethyluric acid can be biosynthesized from paraxanthine through the action of the enzymes cytochrome P450 1A2 and cytochrome P450 2A6 . It is involved in caffeine metabolism . The electrochemical oxidation of 1,7-dimethyluric acid has been studied over a wide pH range of 2.2-10.3 at solid electrodes .
Cellular Effects
As a metabolite of caffeine, it may share some of the cellular effects of caffeine, such as influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of caffeine, it may share some of the molecular mechanisms of caffeine, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
As a metabolite of caffeine, it may share some of the temporal effects of caffeine, such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
As a metabolite of caffeine, it may share some of the dosage effects of caffeine, such as threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
1,7-Dimethyluric acid is involved in the metabolic pathway of caffeine . It can be biosynthesized from paraxanthine through the action of the enzymes cytochrome P450 1A2 and cytochrome P450 2A6 .
Transport and Distribution
As a metabolite of caffeine, it may share some of the transport and distribution characteristics of caffeine .
Subcellular Localization
As a metabolite of caffeine, it may share some of the subcellular localization characteristics of caffeine .
特性
IUPAC Name |
1,7-dimethyl-3,9-dihydropurine-2,6,8-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-10-3-4(8-6(10)13)9-7(14)11(2)5(3)12/h1-2H3,(H,8,13)(H,9,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFNCLGCUJJPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC1=O)NC(=O)N(C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187499 | |
| Record name | 1,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 1,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33868-03-0 | |
| Record name | 1,7-Dimethyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33868-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,7-Dimethyluric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033868030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,7-Dimethyluric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,9-dihydro-1,7-dimethyl-1H-purine-2,6,8(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.991 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,7-DIMETHYLURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z633Z7KAJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,7-Dimethyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011103 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of 1,7-Dimethyluric acid in the human body?
A1: 1,7-Dimethyluric acid is a primary metabolite of caffeine in humans. [, , , , ] It is formed through the 8-hydroxylation of 1,7-Dimethylxanthine (paraxanthine), another major caffeine metabolite. []
Q2: Which enzymes are primarily involved in the metabolic pathway leading to 1,7-Dimethyluric acid formation?
A2: Three main enzymes are involved:
Cytochrome P450 1A2 (CYP1A2): Catalyzes the initial 3-demethylation of caffeine to paraxanthine. [, , , ] * Cytochrome P450 2A6 (CYP2A6): Primarily responsible for the 8-hydroxylation of paraxanthine to 1,7-Dimethyluric acid. []* N-acetyltransferase 2 (NAT2):* Involved in a parallel pathway of caffeine metabolism, influencing the relative levels of certain metabolites used to assess CYP1A2 and CYP2A6 activity. [, , , ]
Q3: Can the levels of 1,7-Dimethyluric acid in urine be used to assess enzyme activity?
A3: Yes, urinary ratios of 1,7-Dimethyluric acid to other caffeine metabolites are used as non-invasive markers for the in vivo activity of CYP1A2 and CYP2A6. [, , , , ]
Q4: Which specific urinary metabolite ratios are used to estimate CYP1A2 and CYP2A6 activity?
A4:
CYP1A2: (1,7-Dimethylxanthine + 1,7-Dimethyluric acid) / Caffeine, [, ] or (5-Acetylamino-6-formylamino-3-methyluracil + 1-Methyluric acid + 1-Methylxanthine) / 1,7-Dimethyluric acid. [, ]* CYP2A6:* 1,7-Dimethyluric acid / 1,7-Dimethylxanthine [, ] or 1,7-Dimethyluric acid / 1-Methylxanthine. [, ]
Q5: Why are multiple ratios used for assessing CYP1A2 and CYP2A6 activity?
A5: Different ratios offer varying levels of sensitivity and reliability depending on factors like:* Time of urine collection (spot vs. 24-hour). [, ]* Controlled vs. uncontrolled caffeine intake. [, ] * The presence of interfering substances or medications. [, ]
Q6: What is the molecular formula and weight of 1,7-Dimethyluric acid?
A8: Its molecular formula is C7H8N4O3, and its molecular weight is 196.16 g/mol. []
Q7: What analytical methods are used to quantify 1,7-Dimethyluric acid in biological samples?
A9: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-visible absorbance and tandem mass spectrometry (MS/MS), is commonly used. [, , , , , ]
Q8: Are there specific challenges in analyzing 1,7-Dimethyluric acid?
A10:
* Achieving adequate separation from other caffeine metabolites. [, ]* Sensitivity limitations of some detection methods, particularly for low metabolite concentrations. []* Interference from co-eluting compounds in complex biological matrices. []
Q9: Is 1,7-Dimethyluric acid found in the environment?
A13: Yes, 1,7-Dimethyluric acid has been detected in municipal wastewater, likely originating from human caffeine consumption. []
Q10: What are the implications of finding 1,7-Dimethyluric acid in wastewater?
A14: Its presence can be used to estimate population-level caffeine consumption. [] This information can contribute to understanding caffeine consumption patterns and their potential impacts on public health and the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Methoxyphenyl)methyl]-4-methyl-2-phenyl-5(4H)-oxazolone](/img/structure/B26109.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B26116.png)






![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)





